molecular formula C26H21ClN4O3 B2636686 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide CAS No. 1189664-88-7

2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide

Cat. No. B2636686
M. Wt: 472.93
InChI Key: PTJGURRWWVGZFB-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields such as medicine, industry, or research.



Synthesis Analysis

This involves a detailed explanation of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the mechanism of the reaction.



Molecular Structure Analysis

This involves the use of various spectroscopic techniques like NMR, IR, UV-Vis, Mass spectrometry, etc., to elucidate the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactivity of the compound. It includes understanding the various reactions the compound can undergo, the conditions under which these reactions occur, and the products formed.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, pH, polarity, etc.


Scientific Research Applications

Antimicrobial Agents

  • Synthesis and Antimicrobial Evaluation: A study synthesized derivatives of this compound and evaluated their antimicrobial properties. Some showed promising antibacterial and antifungal activities against pathogenic microorganisms (Debnath & Ganguly, 2015).

Biological Evaluation and Chemical Reactivity

  • Biological Activity Investigation: The chemical behavior of derivatives of this compound has been explored for constructing nitrogen heterocyclic compounds and investigating their biological activity (Farouk et al., 2021).

Alpha 1 Adrenoceptor Ligands

  • Alpha 1 Adrenoceptor Affinity: Some derivatives of this compound have shown potent alpha 1 adrenoceptor affinity in in vitro assays. These derivatives have demonstrated high selectivity for alpha 1 over other receptors (Russo et al., 1991).

Synthesis of Heterocyclic Compounds

  • Novel Heterocyclic Compounds Synthesis: This compound has been used as a base for synthesizing various new heterocyclic compounds with potential pharmacological applications (Simakov et al., 1985).

Anticancer Properties

  • Evaluation for Anticancer Activity: Certain derivatives have been synthesized and screened for their cytotoxicity on various human leukemic cell lines, showing potential as anticancer agents (Vinayak et al., 2014).

Safety And Hazards

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Future Directions

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Please note that the availability of this information depends on the extent of research conducted on the specific compound. For novel or less-studied compounds, some of this information might not be available. It’s always a good idea to consult scientific literature or databases for the most accurate and up-to-date information.


properties

IUPAC Name

2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(3-chloro-4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4O3/c1-34-22-12-11-18(13-20(22)27)29-23(32)15-31-21-10-6-5-9-19(21)24-25(31)26(33)30(16-28-24)14-17-7-3-2-4-8-17/h2-13,16H,14-15H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJGURRWWVGZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide

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